3-methoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide
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Overview
Description
3-methoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C11H10N2O3S2 and its molecular weight is 282.33. The purity is usually 95%.
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Scientific Research Applications
Green Chemistry Synthesis
Researchers Horishny and Matiychuk (2020) demonstrated the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, including 3-methoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide, using a green chemistry approach. This method involved reactions with carboxylic acid hydrazides and 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, yielding nearly quantitative results (Horishny & Matiychuk, 2020).
Biological Activities
- Antimicrobial and Antifungal Properties : Patel et al. (2010) synthesized derivatives of this compound, demonstrating their antimicrobial and antifungal activities (Patel & Patel, 2010).
- Antitumor Screening : Horishny and Matiychuk (2020) also explored the antitumor activity of these compounds against various cancer cell lines, with some showing moderate effectiveness (Horishny & Matiychuk, 2020).
Chemical Synthesis and Characterization
A variety of studies have been conducted on the synthesis and characterization of similar compounds, highlighting their potential in different applications:
- Chawla (2016) focused on the synthesis of thiazole derivatives, including studies on their antimicrobial properties (Chawla, 2016).
- Pişkin et al. (2020) synthesized new derivatives of benzenesulfonamide for potential use in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
- Velikorodov et al. (2017) conducted a Hetero-Diels–Alder reaction with 4-sulfanylidene-1,3-thiazolidin-2-ones, which are closely related to the compound (Velikorodov, Shustova, & Kovalev, 2017).
Drug Development and Pharmacological Studies
Several studies have explored the synthesis of related compounds for potential pharmacological applications:
- Iwakawa et al. (1978) synthesized nucleoside analogs of N-substituted 1,3-thiazolidines, which could inform future drug development efforts (Iwakawa, Pinto, & Szarek, 1978).
- Rahman et al. (2005) focused on the synthesis, stereochemistry, and biological activity of long alkyl chain substituted thiazolidin-4-ones (Rahman, Mukhtar, Ansari, & Lemiére, 2005).
Future Directions
The compound and its derivatives have potential applications in medicinal chemistry . They are important building blocks in the design of combinatorial libraries of rhodanine derivatives . Future research could focus on exploring these applications further and developing new synthesis methods that overcome the limitations of current methods .
Mechanism of Action
Target of Action
It’s known that derivatives of 2-sulfanylidene-1,3-thiazolidin-4-one (rhodanine), which this compound is a part of, play an important role in modern organic and medicinal chemistry . They exhibit various biological activities and are considered a privileged structure in medicinal chemistry .
Mode of Action
It’s synthesized by the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid . This suggests that its interaction with its targets could involve the formation of covalent bonds, leading to changes in the target’s function.
Biochemical Pathways
Given the biological activities exhibited by rhodanine derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.
Result of Action
Given the biological activities exhibited by rhodanine derivatives , it can be inferred that this compound may have potential therapeutic effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound was found to be optimal in water , suggesting that its stability and efficacy could be influenced by the solvent environment. Furthermore, the principles of green chemistry were applied in its synthesis , implying that environmental sustainability is a consideration in its production.
Properties
IUPAC Name |
3-methoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S2/c1-16-8-4-2-3-7(5-8)10(15)12-13-9(14)6-18-11(13)17/h2-5H,6H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSYSHPANRPPKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NN2C(=O)CSC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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